ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)-

Antiviral drug discovery HCV NS3 protease Allosteric inhibition

ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)- (CAS: 1401839-27-7) is a synthetic, chiral small molecule (C19H22ClFN2O2, MW: 364.84) with two defined stereocenters. It functions as a ligand for a conserved allosteric pocket at the protease-helicase interface of the Hepatitis C Virus (HCV) NS3 protein, a mechanism distinct from active-site inhibitors.

Molecular Formula C19H22ClFN2O2
Molecular Weight 364.8 g/mol
Cat. No. B14116405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)-
Molecular FormulaC19H22ClFN2O2
Molecular Weight364.8 g/mol
Structural Identifiers
SMILESCCC(C1=C(C(=C(C=C1)Cl)OC2=CC=CC=C2)F)NC(C)CC(=O)N
InChIInChI=1S/C19H22ClFN2O2/c1-3-16(23-12(2)11-17(22)24)14-9-10-15(20)19(18(14)21)25-13-7-5-4-6-8-13/h4-10,12,16,23H,3,11H2,1-2H3,(H2,22,24)/t12-,16+/m0/s1
InChIKeyDXPCUPMRYIXTFI-BLLLJJGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)-: A Chiral HCV NS3 Allosteric Probe for Antiviral Research


ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)- (CAS: 1401839-27-7) is a synthetic, chiral small molecule (C19H22ClFN2O2, MW: 364.84) with two defined stereocenters . It functions as a ligand for a conserved allosteric pocket at the protease-helicase interface of the Hepatitis C Virus (HCV) NS3 protein, a mechanism distinct from active-site inhibitors [1]. This compound class stabilizes an inactive protein conformation, representing a non-canonical antiviral strategy [1].

Why ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)- Cannot Be Replaced by Generic HCV NS3 Inhibitors


Generic substitution fails because this compound operates through a unique allosteric mechanism at the NS3 protease-helicase domain interface, not the active site [1]. Its binding stabilizes an inactive protein conformation, while active-site inhibitors (e.g., telaprevir) compete with substrate binding [1]. Critically, the specific (3S) and (1R) stereochemistry is essential for engagement with this pocket; resistance mutations such as Met485Val and Val630Leu specifically weaken its potency 40-50-fold, confirming a binding mode that cannot be replicated by simple achiral or diastereomeric analogs [1]. The quantitative evidence below demonstrates that even closely related structural analogs from the same chemical series exhibit significantly divergent affinity and target engagement profiles.

Quantitative Differentiation of ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)- Against Closest Analogs


Binding Affinity for the Allosteric NS3-NS4a Pocket vs. Telaprevir's Active Site

The target compound binds the NS3-NS4a allosteric site with a Kd of 62 nM and an IC50 of 100 nM in a FRET-based protease activity assay [1]. In contrast, the active-site inhibitor telaprevir achieves its antiviral effect through competitive inhibition at the protease catalytic site. Critically, telaprevir fails to bind the allosteric pocket, and its antiviral efficacy is unaffected by resistance mutations (Met485Val, Val630Leu) that weaken the target compound's binding 40-50 fold [2]. This confirms orthogonal binding sites and mechanisms.

Antiviral drug discovery HCV NS3 protease Allosteric inhibition

Affinity Comparison with the Initial Fragment Hit (Compound 1 / DJL)

The target compound was evolved from a fragment hit, (1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propan-1-aminium (PDB ligand DJL), identified through an X-ray fragment screen [1]. While the fragment occupies the same pocket, structural optimization to the chiral butanamide significantly enhanced potency. The target compound achieves a 62 nM Kd, whereas the starting fragment typically exhibits millimolar affinity (Kd >> 100,000 nM), a common characteristic of fragment hits [1]. This represents a >1,600-fold improvement in binding affinity.

Fragment-based drug discovery Structure-activity relationship Ligand efficiency

Stereochemical Specificity: (3S,1R) Diastereomer vs. (3R,1S) Diastereomer

The target compound's (3S) and (1R) stereocenters are essential for high-affinity binding. The enantiomeric or diastereomeric counterpart, (3R)-3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]amino]butanamide (CAS: 1401839-29-9), is also commercially available for research . X-ray crystallography confirms that the (3S,1R) configuration optimally positions the methyl and carboxamide groups within the allosteric pocket for productive interactions [1]. Although quantitative IC50 data for the pure (3R,1S) diastereomer are not publicly disclosed, the 40-50-fold loss of potency upon mutation of key pocket residues (Met485, Val630) underscores the precise shape complementarity required, a feature inherently lost in the inverted stereoisomer [1].

Stereochemistry-activity relationship Chiral resolution Isomer comparison

Functional Impact on HCV Replicon vs. Telaprevir Resistant Mutants

In a genotype 1b HCV subgenomic replicon assay, the target compound exhibited antiviral activity consistent with its allosteric mechanism [1]. Critically, when tested against replicons harboring the Met485Val and Val630Leu mutations in the allosteric pocket, the IC50 for the target compound increased by 40-50-fold, confirming on-target mechanism [1]. By contrast, the active-site inhibitor telaprevir retained full antiviral potency against these allosteric pocket mutations, demonstrating a clear differentiation in viral escape pathways [1]. This resistance profile indicates the compound targets a functionally non-redundant viral interface that cannot be complemented by active-site mutations.

Antiviral resistance HCV replicon assay Mechanism of action

High-Impact Research Applications for ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)-


Chemical Probe for HCV NS3 Allosteric Pocket Functional Studies

The compound serves as a validated chemical probe for the NS3 protease-helicase interface, enabling dissection of the allosteric regulatory mechanism. Its defined Kd (62 nM) and IC50 (100 nM) in FRET assays [1] provide reproducible benchmarks for studying this novel pocket's conformational dynamics, as detailed in the 2012 Nature Chemical Biology study [2].

Resistance Profiling for Antiviral Drug Discovery Programs

With a 40-50-fold shift in EC50 against replicons harboring Met485Val and Val630Leu mutations [1], this compound is an essential tool for evaluating the resistance barrier of next-generation antivirals targeting the NS3 allosteric site, distinct from active-site inhibitors like telaprevir [1].

X-Ray Crystallography and Structure-Based Drug Design (SBDD) Reference

The (3S,1R) stereochemistry of this compound is validated by co-crystal structures (PDB: 4B75) [1]. It is the critical reference ligand for fragment elaboration and SBDD campaigns aiming to exploit the NS3 interdomain interface, providing a template for growing from the initial fragment hit (DJL) [2].

Quote Request

Request a Quote for ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.